molecular formula C9H7ClN2O B14818578 6-Chloro-5-cyclopropoxypicolinonitrile

6-Chloro-5-cyclopropoxypicolinonitrile

Cat. No.: B14818578
M. Wt: 194.62 g/mol
InChI Key: PGWMEMKKKXNPSH-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxypicolinonitrile is a nitrogen-containing heterocyclic compound featuring a picolinonitrile backbone substituted with a chlorine atom at position 6 and a cyclopropoxy group at position 4. Its molecular formula is C₉H₆ClN₂O, with a molecular weight of approximately 209.61 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the nitrile and cyclopropoxy groups.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3H2

InChI Key

PGWMEMKKKXNPSH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxypicolinonitrile typically involves the reaction of 6-chloropicolinonitrile with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted picolinonitrile derivative .

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropoxy groups play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Chloro-5-cyclopropoxypicolinonitrile with structurally related chloro-substituted picolinate esters and isoquinoline derivatives:

Compound Name Molecular Formula Substituent Position(s) Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₉H₆ClN₂O 5 (Cyclopropoxy), 6 (Cl) Nitrile, Cyclopropoxy, Cl 209.61 Drug discovery, Agrochemicals
Methyl 6-chloro-5-methylpicolinate [178421-22-2] C₈H₇ClNO₂ 5 (CH₃), 6 (Cl) Ester, Cl 200.60 Synthetic intermediate
Methyl 6-chloro-4-methylpicolinate [1186605-87-7] C₈H₇ClNO₂ 4 (CH₃), 6 (Cl) Ester, Cl 200.60 Agrochemical research
6-Chloro-Isoquinoline [62882-02-4] C₉H₆ClN 6 (Cl) Isoquinoline core, Cl 163.61 Organic synthesis
Key Observations:

Functional Groups: The target compound’s nitrile group contrasts with the ester groups in picolinate analogs.

Substituent Position : The 5-cyclopropoxy group introduces steric hindrance absent in methyl-substituted analogs, which may influence binding to enzymatic targets or alter metabolic stability .

Heterocyclic Core: Unlike 6-chloro-isoquinoline, which has a fused benzene-pyridine ring system, the picolinonitrile backbone in the target compound offers a simpler, monocyclic structure with distinct electronic properties .

Solubility and Reactivity:
  • However, the cyclopropoxy group’s hydrophobicity may counterbalance this effect.
  • Methyl Chloropicolinates : Ester groups enhance lipophilicity, favoring membrane permeability in agrochemical applications .

Research Findings

Synthetic Utility: Methyl 6-chloro-5-methylpicolinate ([178421-22-2]) is widely used as a precursor in cross-coupling reactions, whereas the target compound’s nitrile group enables alternative pathways like cyano-click chemistry .

Agrochemical Performance: Chloropicolinate esters exhibit moderate herbicidal activity, but the nitrile in this compound could enhance herbicidal potency through stronger target binding .

Metabolic Stability : Cyclopropoxy-substituted compounds demonstrate reduced CYP450-mediated oxidation compared to methyl groups, as observed in preclinical studies of analogous drugs .

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